Propylbenzene
Overview
Description
Propylbenzene, also known as 1-phenylpropane, is an aromatic hydrocarbon with the molecular formula C₉H₁₂. It consists of a benzene ring attached to a propyl group. This compound is a clear, colorless liquid at room temperature with a characteristic sweet and somewhat aromatic odor. This compound is significant in the chemical industry and scientific research due to its relatively simple structure and versatile applications .
Mechanism of Action
Target of Action
Propylbenzene is primarily targeted by certain strains of bacteria such as Pseudomonas sp . These bacteria have evolved to use this compound as a source of carbon and energy .
Mode of Action
The bacteria oxidize this compound to beta-phenylpropionic acid and benzoic acid by initial oxidation of the n-propyl side chain and the following beta-oxidation . The same strains also oxidize n-propylbenzene to 3-n-propylcatechol by initial oxidation of positions 2 and 3 of the aromatic nucleus .
Biochemical Pathways
The metabolism of this compound by these strains involves at least two different pathways . One pathway involves the oxygenation of the methyl group of the propyl side chain, leading to the formation of beta-phenylpropionic acid and benzoic acid . The other pathway involves the initial oxidation of positions 2 and 3 of the aromatic nucleus, leading to the formation of 3-n-propylcatechol . A ring fission product, 2-hydroxy-6-oxononanoic acid, is also produced .
Pharmacokinetics
It is expected to be metabolized primarily in the liver and excreted in the urine .
Result of Action
The result of the action of this compound is the production of various metabolites, including beta-phenylpropionic acid, benzoic acid, 3-n-propylcatechol, and 2-hydroxy-6-oxononanoic acid . These metabolites can have various effects on the body, depending on their concentrations and the specific tissues they interact with .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, certain strains of bacteria can remove this compound from seawater, and this process can be affected by inorganic nutrients and environmental factors . Additionally, this compound is a volatile compound and can exist almost entirely in the vapor phase in the ambient atmosphere . Its volatility can also lead to rapid volatilization from environmental waters .
Biochemical Analysis
Biochemical Properties
Propylbenzene interacts with various biomolecules in biochemical reactions. For instance, it has been found to be degraded by a marine microalga named Rhinomonas reticulata S6A . This degradation process involves the interaction of this compound with enzymes produced by the microalga, leading to its breakdown .
Cellular Effects
The effects of this compound on cells are primarily observed in its role in bioremediation. The degradation of this compound by Rhinomonas reticulata S6A can lead to changes in the cellular processes of the microalga
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with enzymes in the degradation process. The enzymes catalyze the breakdown of this compound, leading to changes in gene expression and enzyme activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the degradation of this compound by Rhinomonas reticulata S6A was observed to occur over a period of 7 days . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. In the degradation process by Rhinomonas reticulata S6A, this compound interacts with enzymes that catalyze its breakdown . This suggests that this compound may affect metabolic flux or metabolite levels.
Preparation Methods
Propylbenzene can be synthesized through various methods, with the most common being Friedel-Crafts alkylation. This process involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron (III) chloride (FeCl₃). The reaction is highly exothermic and must be carried out under carefully controlled conditions .
Another method involves the reaction of the Grignard reagent derived from benzyl chloride with diethyl sulfate . Industrial production of this compound often utilizes these methods due to their efficiency and scalability.
Chemical Reactions Analysis
Propylbenzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzoic acid and other oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction of this compound can yield propylcyclohexane. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation are common. For example, nitration with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) can produce nitrothis compound.
Halogenation: This compound can react with halogens like chlorine (Cl₂) or bromine (Br₂) to form halogenated derivatives.
Scientific Research Applications
Propylbenzene finds various applications in scientific research and industry:
Organic Synthesis: It is used as a starting material in the synthesis of many other organic compounds.
Catalysis Research: This compound is used in studies involving catalytic processes, such as the hydrogenation of carbon dioxide to olefins and aromatics.
Comparison with Similar Compounds
Propylbenzene can be compared with other similar aromatic hydrocarbons such as:
Ethylbenzene: Ethylbenzene has a shorter ethyl group attached to the benzene ring. It is primarily used in the production of styrene.
Cumene: Cumene, or isothis compound, has an isopropyl group instead of a propyl group. It is used in the production of phenol and acetone.
Toluene: Toluene has a methyl group attached to the benzene ring. .
This compound is unique due to its specific structure, which provides distinct reactivity and applications compared to these similar compounds.
Properties
IUPAC Name |
propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLMAHJVESYWTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Record name | N-PROPYL BENZENE | |
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DSSTOX Substance ID |
DTXSID3042219 | |
Record name | Propylbenzene | |
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Molecular Weight |
120.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyl benzene appears as a clear colorless liquid. Insoluble in water and less dense than water. Flash point 86 °F. Mildly toxic by ingestion and inhalation. Used to make other chemicals., Liquid, Colorless liquid; [HSDB] | |
Record name | N-PROPYL BENZENE | |
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Record name | Benzene, propyl- | |
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Boiling Point |
318.2 °F at 760 mmHg (USCG, 1999), 159.2 °C | |
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Flash Point |
118 °F (USCG, 1999), 86 °F (closed cup) | |
Record name | N-PROPYL BENZENE | |
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Solubility |
Very slightly sol in water (0.06 g/l); sol in alcohol, ether, Miscible in ethanol, ethyl ether, and acetone, Water solubility of 23.4 mg/l at 25 °C. | |
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Density |
0.862 (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.8620 @ 20 °C/4 °C | |
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Vapor Density |
4.14 (Air= 1) | |
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Vapor Pressure |
7.52 mmHg (USCG, 1999), 3.42 [mmHg], 3.42 mm Hg @ 25 °C | |
Record name | N-PROPYL BENZENE | |
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Color/Form |
Colorless liquid, Liquid | |
CAS No. |
103-65-1 | |
Record name | N-PROPYL BENZENE | |
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Melting Point |
-146.2 °F (USCG, 1999), -99.5 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of propylbenzene?
A1: this compound has the molecular formula C9H12 and a molecular weight of 120.19 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers have utilized various spectroscopic techniques to analyze this compound. These include:
- Gas chromatography (GC) [, ] for separation and identification.
- Gas chromatography-mass spectrometry (GC/MS) [, , ] for identification and quantification of this compound and its reaction products.
- Nuclear magnetic resonance (NMR) [, , ] for structural determination and studying dynamic processes like restricted rotation.
- Infrared (IR) spectroscopy [, ] for identifying functional groups and studying vibrational modes.
- Ultraviolet (UV) spectroscopy [, ] for studying electronic transitions and identifying different conformers.
Q3: Does the conformation of the propyl chain in this compound affect its properties?
A3: Yes, this compound exists as different conformers depending on the orientation of the propyl chain relative to the benzene ring. The most stable conformers are the anti and gauche forms. These conformers have been identified and studied using spectroscopic techniques like UV spectroscopy and computational methods [, ]. Studies have shown that the conformation can influence the molecule's reactivity and interactions with other molecules.
Q4: How is this compound metabolized by microorganisms?
A4: Studies using Pseudomonas species have shown that this compound can be metabolized through different pathways [, ]. These include:
Q5: Can this compound be formed through the alkylation of benzene?
A5: Yes, this compound can be produced by alkylating benzene with propylene. This reaction is typically catalyzed by acidic zeolites or modified zeolites to enhance selectivity and reduce by-product formation [, , , , ].
Q6: What factors influence the selectivity of benzene alkylation towards this compound?
A6: Several factors can affect the selectivity of this compound formation during benzene alkylation, including:
- Catalyst type and acidity: The type of zeolite catalyst used, its acidity, and modifications with elements like platinum can significantly impact the selectivity towards this compound [, , , ].
- Reaction conditions: Factors like temperature, pressure, and reactant ratios play a crucial role in determining product selectivity [, , ].
- Transalkylation: this compound can be formed as a byproduct through transalkylation reactions between other alkylbenzenes, such as diisothis compound and benzene [, ].
Q7: Can this compound undergo dealkylation reactions?
A7: Yes, this compound can undergo dealkylation reactions in the presence of certain catalysts and under specific conditions. For instance, radiolytically formed 2H3+ ions can induce dealkylation of this compound in the gaseous phase. The extent of dealkylation is influenced by temperature, with higher temperatures favoring the reaction [].
Q8: What are the environmental concerns associated with this compound?
A8: this compound is considered a volatile organic compound (VOC) and can contribute to air pollution [, ]. It is released into the environment through various sources, including industrial emissions, fuel spills, and volatilization from consumer products.
Q9: What is known about the toxicity of this compound?
A9: While comprehensive toxicological data on this compound is limited, studies suggest that exposure to high concentrations can have adverse health effects. Research indicates potential risks associated with chronic exposure to this compound, particularly for individuals working in certain professions like beauty salons []. Therefore, it is essential to handle this compound with caution and implement appropriate safety measures to minimize exposure.
Q10: How is this compound monitored in environmental samples?
A10: this compound in environmental samples like soil and water can be monitored using analytical techniques like GC and GC/MS [, , ]. These methods enable the separation, identification, and quantification of this compound even at trace levels.
Q11: How is computational chemistry used to study this compound?
A11: Computational methods, such as density functional theory (DFT), have been employed to study various aspects of this compound, including:
- Molecular geometry optimization: Determining the most stable conformations of this compound and its cation [, ].
- Reaction mechanism elucidation: Investigating the reaction pathways involved in processes like alkylation and dealkylation [, ].
- Prediction of spectroscopic properties: Calculating vibrational frequencies for comparison with experimental IR and Raman spectra [].
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